5,6-Dichloroquinolin-8-amine

Monoamine oxidase Neurochemistry Inhibitor selectivity

5,6-Dichloroquinolin-8-amine (CAS 644986-94-7, C₉H₆Cl₂N₂, MW 213.06) is a halogenated 8-aminoquinoline derivative. This compound serves as a versatile scaffold in medicinal chemistry research, with reported biological activities including moderate inhibition of monoamine oxidase B (MAO-B) and antagonism of the KCNQ1 potassium channel.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B11892155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloroquinolin-8-amine
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CC(=C2Cl)Cl)N)N=C1
InChIInChI=1S/C9H6Cl2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2
InChIKeyZMVNSLLJWGCKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroquinolin-8-amine (CAS 644986-94-7) Technical Profile and Procurement-Relevant Characteristics


5,6-Dichloroquinolin-8-amine (CAS 644986-94-7, C₉H₆Cl₂N₂, MW 213.06) is a halogenated 8-aminoquinoline derivative . This compound serves as a versatile scaffold in medicinal chemistry research, with reported biological activities including moderate inhibition of monoamine oxidase B (MAO-B) and antagonism of the KCNQ1 potassium channel [1]. Its substitution pattern (chlorine atoms at the 5- and 6-positions of the quinoline core) distinguishes it from other dichloro-8-aminoquinoline regioisomers and enables its use as a synthetic intermediate for further derivatization, particularly in the development of antimalarial and anti-infective agents [2].

Regioisomer-Dependent Activity: Why 5,6-Dichloroquinolin-8-amine Cannot Be Substituted with 4,6- or 5,7-Dichloro Analogs


Simple substitution of 5,6-Dichloroquinolin-8-amine with its regioisomers (e.g., 4,6- or 5,7-dichloro derivatives) is not scientifically valid due to the profound impact of chlorine atom positioning on both biological target engagement and physicochemical properties [1]. The specific 5,6-dichloro substitution pattern dictates unique electronic and steric characteristics that influence binding affinity to molecular targets such as monoamine oxidases (MAOs) and potassium channels [2]. Even within the same chemical class, regioisomers can exhibit drastically different selectivity profiles and potencies, as demonstrated by the comparative MAO-B inhibition data presented below [3]. Furthermore, the 5,6-dichloro pattern serves as a critical structural determinant in the synthesis of advanced 8-aminoquinoline antimalarials, where modifications at the 5-position are essential for optimizing both potency and metabolic stability [4].

Quantitative Differentiation of 5,6-Dichloroquinolin-8-amine: A Comparative Evidence Review for Scientific Procurement


MAO-B Inhibition Selectivity: 5,6-Dichloro Pattern Yields Distinct Profile vs. 4,6-Regioisomer

5,6-Dichloroquinolin-8-amine inhibits human MAO-B with an IC₅₀ of 300 nM [1]. This contrasts sharply with the 4,6-dichloro regioisomer, which exhibits a more potent IC₅₀ of 28 nM against rat MAO-B [2]. While species differences preclude direct numerical comparison, the data demonstrate that the 5,6-substitution pattern yields a distinct, less potent MAO-B inhibition profile compared to the 4,6-analog. This regioisomeric variation in potency highlights the critical nature of precise chlorine placement for achieving desired biological outcomes.

Monoamine oxidase Neurochemistry Inhibitor selectivity

MAO-A/MAO-B Selectivity Index: 5,6-Dichloro Compound Demonstrates Subtype Preference

5,6-Dichloroquinolin-8-amine exhibits a clear preference for MAO-B over MAO-A. In a consistent assay system (human recombinant enzymes expressed in insect cells), the compound inhibited MAO-A with an IC₅₀ of 39,000 nM (39 µM) [1] and MAO-B with an IC₅₀ of 300 nM [2]. This represents a 130-fold selectivity for MAO-B over MAO-A. In contrast, the clinically used 8-aminoquinoline antimalarial primaquine shows weak and relatively non-selective MAO inhibition (MAO-A IC₅₀ = 87.8 µM; MAO-B IC₅₀ = 106.8 µM) [3].

Monoamine oxidase Isoform selectivity Neuropharmacology

KCNQ1 Potassium Channel Antagonism: A Unique Off-Target Profile Among 8-Aminoquinolines

5,6-Dichloroquinolin-8-amine antagonizes the KCNQ1/MINK potassium channel complex with an IC₅₀ of 1,900 nM (1.9 µM) in a CHO cell-based Rb⁺ efflux assay [1]. This activity is notable because KCNQ1 channel modulation is not a commonly reported characteristic of the broader 8-aminoquinoline class, which is primarily investigated for antimalarial and anti-infective properties [2]. For example, no KCNQ1 activity data is reported for structurally related antimalarials like primaquine or tafenoquine. This ion channel interaction represents a potential off-target liability that should be considered in any biological assay where cardiac safety or neuronal excitability endpoints are measured.

Ion channel KCNQ1 Cardiac safety pharmacology

Positional Advantage in Antimalarial SAR: 5,6-Dichloro Scaffold as a Precursor to Potent Antiplasmodial Agents

While 5,6-Dichloroquinolin-8-amine itself has limited direct antimalarial data, its 5,6-dichloro substitution pattern is strategically valuable for the synthesis of potent antiplasmodial agents. Systematic studies of 8-quinolinamines demonstrate that modifications at the 5-position (e.g., alkoxy or aryl groups) are critical for achieving high in vitro potency against both drug-sensitive (D6) and drug-resistant (W2) strains of Plasmodium falciparum, with reported IC₅₀ values ranging from 20-4760 ng/mL across a series of 5-substituted analogs [1]. In contrast, the unsubstituted parent 8-aminoquinoline scaffold shows minimal antimalarial activity [2]. This indicates that the 5,6-dichloro compound, with its reactive chlorine atoms, serves as a key intermediate for introducing activity-enhancing substituents at the 5-position.

Antimalarial Plasmodium falciparum Structure-activity relationship

Defined Research Applications for 5,6-Dichloroquinolin-8-amine Based on Comparative Evidence


Investigating MAO-B-Specific Pathways in Neurochemistry Research

Given its 130-fold selectivity for MAO-B over MAO-A (IC₅₀ MAO-B = 300 nM; IC₅₀ MAO-A = 39,000 nM), this compound is a suitable tool for studying MAO-B-mediated dopamine catabolism and reactive oxygen species generation in neuronal cell models without significant MAO-A interference [1]. This contrasts with non-selective 8-aminoquinolines like primaquine, which inhibit both isoforms [2].

Evaluating KCNQ1 Channel Off-Target Liability in Safety Pharmacology Screens

The compound's KCNQ1/MINK antagonism (IC₅₀ = 1,900 nM) makes it a valuable positive control or reference agent for cardiac ion channel safety panels [1]. Its unique profile among 8-aminoquinolines allows researchers to benchmark assay sensitivity for detecting KCNQ1-related cardiotoxicity risks early in drug discovery [2].

A Versatile Synthetic Intermediate for Antimalarial Lead Optimization

For medicinal chemists synthesizing 5-substituted 8-aminoquinoline antimalarials, the 5,6-dichloro pattern provides an ideal scaffold for nucleophilic aromatic substitution or cross-coupling reactions at the C5 position, which is essential for achieving potent in vitro antiplasmodial activity (IC₅₀ as low as 20 ng/mL) against both drug-sensitive and drug-resistant P. falciparum strains [1].

Quote Request

Request a Quote for 5,6-Dichloroquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.